molecular formula C23H22N2O5S2 B2359888 (3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894674-48-7

(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2359888
CAS No.: 894674-48-7
M. Wt: 470.56
InChI Key: YHNDJXQPHGXXAN-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-c][1,2]thiazin-4(3H)-one class, characterized by a fused thiophene-thiazine ring system substituted with a 4-methylbenzyl group at position 1 and a (2,4-dimethoxyphenylamino)methylene moiety at position 3. The 2,2-dioxide designation indicates sulfone groups at positions 2 and 2 of the thiazine ring, which likely enhance its stability and influence pharmacokinetic properties.

Properties

IUPAC Name

(3Z)-3-[(2,4-dimethoxyanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c1-15-4-6-16(7-5-15)14-25-19-10-11-31-23(19)22(26)21(32(25,27)28)13-24-18-9-8-17(29-2)12-20(18)30-3/h4-13,24H,14H2,1-3H3/b21-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNDJXQPHGXXAN-BKUYFWCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=C(C=C(C=C4)OC)OC)S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=C(C=C(C=C4)OC)OC)/S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS Number: 894674-48-7) is a thiazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H22N2O5S2
  • Molecular Weight : 470.6 g/mol
  • Structural Features : The compound features a thieno[3,2-c][1,2]thiazin core linked to a dimethoxyphenyl group and a methylbenzyl moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The thiazine derivatives often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as p53 and cyclins.
  • Case Study : A study demonstrated that thiazine derivatives showed cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited moderate antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus and Escherichia coli .
  • Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or function.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in preclinical models:

  • Research Findings : In animal models of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) .
  • Clinical Relevance : This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameMolecular FormulaBiological ActivityIC50 (µM)
Compound AC23H22N2O5S2Anticancer10
Compound BC22H19FN2O5S2Antimicrobial50
Compound CC24H27N5O6Anti-inflammatory25

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key features with two classes of heterocycles:

Benzo[f]dithiazepin-3-one 1,1-dioxides (e.g., compounds 8–20 from ): Core structure: A seven-membered dithiazepine ring fused to a benzene ring vs. the six-membered thieno-thiazine system in the target compound. Sulfone positions: 1,1-dioxides in dithiazepinones vs. 2,2-dioxides in the thienothiazine derivative. Substituents: The target compound’s 4-methylbenzyl and dimethoxyphenyl groups may enhance lipophilicity compared to simpler aryl substituents in dithiazepinones .

1,2-Benzothiazine 1,1-dioxides (e.g., compound 7 from ): Core structure: A six-membered benzothiazine ring vs. the fused thieno-thiazine system.

Table 1: Structural Comparison

Feature Target Compound Benzo[f]dithiazepinones 1,2-Benzothiazines
Core Ring System Thieno[3,2-c][1,2]thiazine Dithiazepine fused to benzene Benzothiazine
Sulfone Positions 2,2-dioxide 1,1-dioxide 1,1-dioxide
Key Substituents 4-Methylbenzyl, dimethoxyphenylamino Varied aryl groups N,N-dimethylamino
Potential Bioactivity Anticancer (inferred) Anticancer Unspecified
Functional and Pharmacological Comparisons
  • The target’s structural similarity to ferroptosis-inducing agents (FINs) () suggests it may trigger iron-dependent cell death, particularly in oral squamous cell carcinoma (OSCC), where FINs show selective cytotoxicity .
  • Selectivity: OSCC cells demonstrate heightened sensitivity to ferroptosis compared to normal epithelial cells . If the target compound acts as a FIN, its 4-methylbenzyl group (a common pharmacophore in kinase inhibitors) could improve tumor targeting, reducing off-target effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.